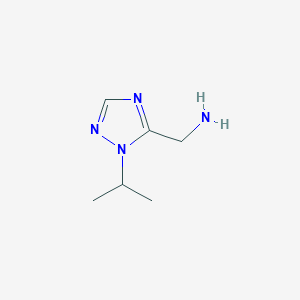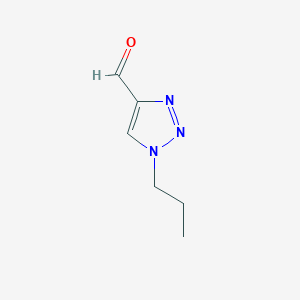
2-ブロモ-6-ヨード-3,4-ジメトキシピリジン
概要
説明
2-Bromo-6-iodo-3,4-dimethoxypyridine is a halogenated heterocyclic compound with the molecular formula C7H7BrINO2 and a molecular weight of 343.94 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with two methoxy groups at the 3 and 4 positions.
科学的研究の応用
2-Bromo-6-iodo-3,4-dimethoxypyridine is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceutical agents due to its unique halogenated structure.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodo-3,4-dimethoxypyridine typically involves the halogenation of 3,4-dimethoxypyridine. The process can be carried out using bromine and iodine reagents under controlled conditions. For instance, the bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst, while iodination can be performed using iodine monochloride (ICl) or similar iodinating agents .
Industrial Production Methods
Industrial production methods for 2-Bromo-6-iodo-3,4-dimethoxypyridine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Bromo-6-iodo-3,4-dimethoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in a nucleophilic substitution, the product could be a methoxy-substituted pyridine derivative.
作用機序
The mechanism of action of 2-Bromo-6-iodo-3,4-dimethoxypyridine is not well-documented. its reactivity can be attributed to the presence of electron-withdrawing halogen atoms, which influence the electron density on the pyridine ring. This makes the compound a versatile intermediate in various chemical reactions, facilitating the formation of new bonds and functional groups .
類似化合物との比較
Similar Compounds
- 2-Bromo-6-iodo-3-methoxypyridine
- 2-Bromo-4-iodo-3-methoxypyridine
- 6-Iodo-2,3-dimethoxypyridine
Uniqueness
2-Bromo-6-iodo-3,4-dimethoxypyridine is unique due to the specific positioning of the bromine and iodine atoms, along with the two methoxy groups. This unique arrangement provides distinct reactivity patterns compared to other similar compounds, making it valuable in targeted synthetic applications .
特性
IUPAC Name |
2-bromo-6-iodo-3,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO2/c1-11-4-3-5(9)10-7(8)6(4)12-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDPRPPJXLYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1OC)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)







![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)



